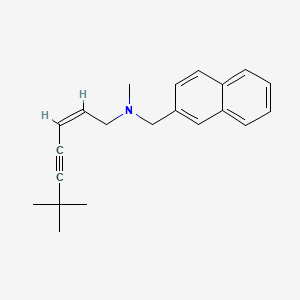
イソテルビナフィン, (Z)-
説明
Isoterbinafine, (Z)- is a compound with the molecular formula C21H25N . It is highly lipophilic in nature and tends to accumulate in skin, nails, and fatty tissues .
Synthesis Analysis
The synthesis of Isoterbinafine, (Z)- involves a multistep batch-flow hybrid process. This procedure involves consecutive organometallic steps without the necessity of any in-line purification . The algorithm is based on a Monte Carlo tree search that recursively breaks down a molecule to purchasable precursors .Molecular Structure Analysis
The molecular structure of Isoterbinafine, (Z)- is characterized by a molecular formula of C21H25N, an average mass of 291.430 Da, and a monoisotopic mass of 291.198700 Da .Physical And Chemical Properties Analysis
Isoterbinafine, (Z)- has a density of 1.0±0.1 g/cm3, a boiling point of 417.9±33.0 °C at 760 mmHg, and a flash point of 183.7±22.3 °C. It has a molar refractivity of 97.1±0.3 cm3, a polar surface area of 3 Å2, and a molar volume of 289.1±3.0 cm3 .科学的研究の応用
抗真菌薬
テルビナフィンは、イソテルビナフィンの母体化合物であり、主に抗真菌薬として使用されます . エルゴステロール生合成におけるスクアレンエポキシダーゼを阻害し、これは真菌細胞膜の重要な構成要素です . これにより、さまざまな真菌感染症に対して効果を発揮します .
農薬用途
テルビナフィンの殺菌特性は、農薬用途においても潜在的に有用です . これは、蔓延している植物病原菌に対して効果的であることが示されています , これは、作物や他の植物を真菌病から保護するために使用できることを示唆しています .
ナノテクノロジー
関連する化合物であるテルビナフィンHCl(TFH)の固体脂質ナノ粒子(SLNs)は、ナノテクノロジー分野で研究されています . これらのナノ粒子は、薬物送達と研究においていくつかの潜在的な用途があります .
局所薬物送達
テルビナフィンHCl(TFH)のSLNsは、局所薬物送達用途のために開発されました . これにより、薬剤を感染部位に直接送達することができ、有効性を高め、副作用を減らす可能性があります .
インシチュフィルム形成溶液
テルビナフィンHCl(TFH)のインシチュフィルム形成溶液は、局所適用用に開発されました . これらの溶液は、適用されるとフィルムを形成し、薬剤を皮膚に接触させたままにするのに役立ち、有効性を高めることができます .
生物薬剤学的評価
テルビナフィンHCl(TFH)は、その生物薬剤学的特性について評価されています . これには、吸収、分布、代謝、排泄、および潜在的な副作用の研究が含まれます .
作用機序
Target of Action
Isoterbinafine, (Z)-, also known as cis-Isoterbinafine, primarily targets the fungal squalene monooxygenase, an enzyme that is part of the fungal cell wall synthesis pathway . This enzyme plays a crucial role in the synthesis of ergosterol, a key component of the fungal cell membrane .
Mode of Action
Isoterbinafine, (Z)- interacts with its target, the fungal squalene monooxygenase, by inhibiting it . This inhibition prevents the conversion of squalene to 2,3-oxydosqualene, a step in the synthesis of ergosterol . As a result, there is a decrease in ergosterol, which would normally be incorporated into the cell wall, and an accumulation of squalene . This leads to a weakening of the fungal cell wall, thereby inhibiting the growth of the fungus .
Biochemical Pathways
The primary biochemical pathway affected by Isoterbinafine, (Z)- is the ergosterol synthesis pathway . By inhibiting the fungal squalene monooxygenase, Isoterbinafine, (Z)- disrupts the conversion of squalene to 2,3-oxydosqualene, leading to a deficiency in ergosterol within the fungal cell membrane . The downstream effect of this is the weakening of the fungal cell wall, which inhibits the growth and proliferation of the fungus .
Pharmacokinetics
The pharmacokinetics of Isoterbinafine, (Z)- involve its absorption, distribution, metabolism, and excretion (ADME) properties . Isoterbinafine, (Z)- is highly lipophilic in nature and tends to accumulate in skin, nails, and fatty tissues . This suggests that it may have good bioavailability, especially in these tissues.
Result of Action
The molecular and cellular effects of Isoterbinafine, (Z)-'s action primarily involve the disruption of the fungal cell wall . By inhibiting the synthesis of ergosterol, a key component of the fungal cell membrane, Isoterbinafine, (Z)- weakens the fungal cell wall . This results in the inhibition of the growth and proliferation of the fungus .
生化学分析
Biochemical Properties
Isoterbinafine, (Z)-, plays a crucial role in biochemical reactions by inhibiting the enzyme squalene epoxidase. This enzyme is responsible for the conversion of squalene to lanosterol, a key step in the biosynthesis of ergosterol. By inhibiting squalene epoxidase, isoterbinafine, (Z)-, leads to the accumulation of squalene and a decrease in ergosterol levels, disrupting the fungal cell membrane and ultimately causing cell death. The interaction between isoterbinafine, (Z)-, and squalene epoxidase is highly specific, with the compound binding to the enzyme’s active site and preventing its normal function .
Cellular Effects
Isoterbinafine, (Z)-, exerts significant effects on various types of cells and cellular processes. In fungal cells, it disrupts cell membrane integrity by depleting ergosterol levels and causing the accumulation of toxic squalene. This disruption affects cell signaling pathways, gene expression, and cellular metabolism, leading to cell death. In mammalian cells, isoterbinafine, (Z)-, has minimal effects due to its selective inhibition of fungal squalene epoxidase over the mammalian counterpart .
Molecular Mechanism
The molecular mechanism of action of isoterbinafine, (Z)-, involves its binding to the active site of squalene epoxidase, thereby inhibiting the enzyme’s activity. This inhibition prevents the conversion of squalene to lanosterol, a precursor of ergosterol. The accumulation of squalene and the depletion of ergosterol disrupt the fungal cell membrane, leading to increased membrane permeability and cell death. Additionally, isoterbinafine, (Z)-, may induce changes in gene expression related to ergosterol biosynthesis and stress response pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of isoterbinafine, (Z)-, have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its antifungal activity may decrease over extended periods due to degradation. Long-term exposure to isoterbinafine, (Z)-, in in vitro studies has shown sustained inhibition of fungal growth, although some resistance may develop over time. In in vivo studies, the compound has demonstrated prolonged antifungal effects, with minimal impact on mammalian cells .
Dosage Effects in Animal Models
The effects of isoterbinafine, (Z)-, vary with different dosages in animal models. At low doses, the compound effectively inhibits fungal growth without causing significant adverse effects. At higher doses, isoterbinafine, (Z)-, may cause toxic effects, including liver damage and gastrointestinal disturbances. Threshold effects have been observed, with a clear dose-response relationship between the concentration of isoterbinafine, (Z)-, and its antifungal efficacy .
Metabolic Pathways
Isoterbinafine, (Z)-, is involved in several metabolic pathways, primarily related to its biotransformation and clearance. The compound is metabolized in the liver by cytochrome P450 enzymes, resulting in the formation of several metabolites, including N-desmethylisoterbinafine and hydroxyisoterbinafine. These metabolites are further processed and excreted in the urine. The interaction of isoterbinafine, (Z)-, with metabolic enzymes can affect metabolic flux and alter the levels of various metabolites .
Transport and Distribution
Within cells and tissues, isoterbinafine, (Z)-, is transported and distributed through various mechanisms. The compound is absorbed into the bloodstream and distributed to target tissues, including the skin and nails, where it exerts its antifungal effects. Isoterbinafine, (Z)-, interacts with transport proteins and binding proteins, which facilitate its localization and accumulation in specific tissues. The distribution of isoterbinafine, (Z)-, is influenced by factors such as tissue permeability and protein binding affinity .
Subcellular Localization
The subcellular localization of isoterbinafine, (Z)-, plays a critical role in its activity and function. The compound is primarily localized in the endoplasmic reticulum and the cell membrane, where it interacts with squalene epoxidase. Targeting signals and post-translational modifications may direct isoterbinafine, (Z)-, to specific cellular compartments, enhancing its efficacy. The localization of isoterbinafine, (Z)-, within the cell is essential for its ability to inhibit ergosterol biosynthesis and disrupt fungal cell membranes .
特性
IUPAC Name |
(Z)-N,6,6-trimethyl-N-(naphthalen-2-ylmethyl)hept-2-en-4-yn-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N/c1-21(2,3)14-8-5-9-15-22(4)17-18-12-13-19-10-6-7-11-20(19)16-18/h5-7,9-13,16H,15,17H2,1-4H3/b9-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMRYPSASRYXIN-UITAMQMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC=CCN(C)CC1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C#C/C=C\CN(C)CC1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
926281-74-5 | |
| Record name | Isoterbinafine, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0926281745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ISOTERBINAFINE, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OXY4E170EN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[2-(tert-Butyldimethylsilanyloxy)ethyl]ethylamine](/img/structure/B1447641.png)
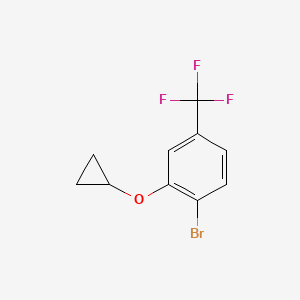
![2-[(Tert-butylsulfanyl)methyl]pyrrolidine hydrochloride](/img/structure/B1447647.png)
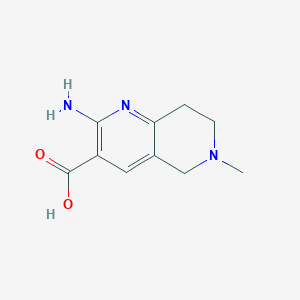
![[1-[4-(2-Thienyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride](/img/structure/B1447650.png)
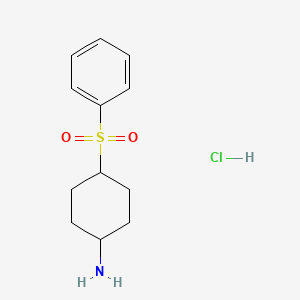
![2-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1447653.png)
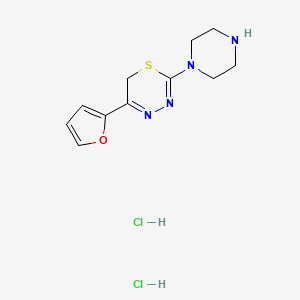
![3-[(Furan-2-ylmethyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1447656.png)
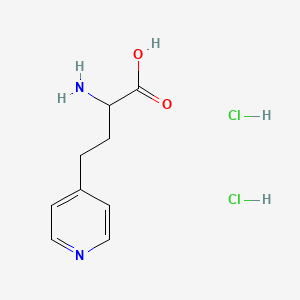
![[1-[4-(4-Fluorophenyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride](/img/structure/B1447658.png)
![2-[2-(Ethanesulfonyl)ethyl]piperidine hydrochloride](/img/structure/B1447660.png)